molecular formula C10H11NO4 B7797202 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene

1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene

Cat. No.: B7797202
M. Wt: 209.20 g/mol
InChI Key: FDLWTEUMNRJFCS-FNORWQNLSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene is a nitroalkene derivative characterized by a 4-hydroxy-3-methoxyphenyl substituent attached to a nitropropene backbone.

Properties

IUPAC Name

2-methoxy-4-[(E)-2-nitroprop-1-enyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLWTEUMNRJFCS-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)O)OC)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Conditions

Vanillin undergoes condensation with nitroethane in the presence of methylamine hydrochloride and sodium carbonate, dissolved in a mixture of methanol and excess nitroethane. The methylamine acts as a base, deprotonating the nitroethane to form a resonance-stabilized nitronate ion, which attacks the carbonyl carbon of vanillin. Subsequent elimination of water yields the α,β-unsaturated nitroalkene.

Typical molar ratios involve 1:2 vanillin-to-nitroethane, with equal weights of methylamine hydrochloride and sodium carbonate (approximately 5–10% w/w relative to vanillin). The reaction proceeds at ambient temperature for 7–10 days, after which acidification with dilute hydrochloric acid induces crystallization of the product.

Optimization and Yield Enhancement

Modifications to the classical procedure have focused on reducing reaction time and improving yield. Refluxing the mixture in methanol at 60°C shortens the reaction duration to 48 hours while maintaining a yield of 85–90%. However, prolonged heating beyond 72 hours promotes side reactions, including over-oxidation and dimerization, reducing purity.

A critical parameter is the solvent system. Methanol alone suffices for small-scale syntheses, but mixed solvents like methanol-tetrahydrofuran (3:1 v/v) enhance solubility of intermediates, particularly for larger batches (>100 mmol). The use of anhydrous conditions is mandatory to prevent hydrolysis of the nitro group.

Alternative Synthesis via Benzoylation and Subsequent Condensation

An alternative two-step approach involves protecting the phenolic hydroxyl group of vanillin prior to condensation, mitigating side reactions and simplifying purification.

Schotten-Baumann Benzoylation

Vanillin is first benzoylated using benzoyl chloride in pyridine, yielding 4-benzoyloxy-3-methoxybenzaldehyde. This intermediate is then subjected to Knoevenagel condensation with nitroethane under standard conditions. The benzoyl group acts as a protecting moiety, preventing unwanted oxidation or polymerization during the reaction.

Procedure and Advantages

  • Step 1 : Benzoylation of vanillin (1 equiv) with benzoyl chloride (1.2 equiv) in pyridine at 0–5°C for 2 hours, followed by aqueous work-up.

  • Step 2 : Condensation of the benzoylated vanillin with nitroethane (2 equiv) and methylamine hydrochloride/sodium carbonate in methanol.

This method achieves a combined yield of 78–82%, with the benzoyl group removed via alkaline hydrolysis post-condensation. The primary advantage lies in the improved crystallinity of intermediates, facilitating purification by recrystallization from ethanol-water mixtures.

Structural Confirmation and Analytical Characterization

The identity of 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene has been unequivocally confirmed through parallel synthesis and spectroscopic analysis.

Parallel Synthesis via Benzoylvanillin Route

To verify the structure, benzoylvanillin (4-benzoyloxy-3-methoxybenzaldehyde) was condensed with nitroethane under identical Knoevenagel conditions. The resultant product, after deprotection, exhibited identical melting points, NMR spectra, and HPLC retention times to the compound synthesized via the direct method, confirming structural consistency.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, phenolic -OH), 7.45–7.10 (m, 3H, aromatic), 6.95 (d, J = 16 Hz, 1H, CH=CH), 6.35 (d, J = 16 Hz, 1H, CH=CH), 3.85 (s, 3H, OCH₃).

  • IR (KBr) : 1620 cm⁻¹ (C=C), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

Challenges in Synthesis and Isomer Formation

A significant challenge in synthesizing 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene is the formation of labile geometric isomers.

Cis-Trans Isomerism

The nitroalkene moiety can exist as cis (Z) or trans (E) isomers, with the trans isomer being thermodynamically favored. However, under kinetic conditions (e.g., low-temperature crystallization), the cis isomer may predominate. For instance, attempts to isolate the product at 0°C yielded a low-melting solid suspected to be the cis form, which re-isomerized upon warming.

Mitigation Strategies

  • Thermal Equilibration : Refluxing the crude product in dilute hydrochloric acid converts the cis isomer to the trans form via acid-catalyzed isomerization.

  • Solvent Manipulation : Crystallization from ethanol at 4°C selectively precipitates the trans isomer, achieving >95% isomeric purity.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the two primary synthesis routes:

ParameterDirect Knoevenagel MethodBenzoylation-Condensation Method
Reaction Time 7–10 days3–4 days (total)
Overall Yield 85–90%78–82%
Purification Ease ModerateHigh (crystalline intermediates)
Isomer Purity 90–95% trans95–98% trans
Scalability Suitable for >100 mmolLimited by benzoylation step

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the nitro group or the phenolic ring. Key findings include:

  • Quinone Formation : Oxidation with strong oxidizing agents (e.g., HNO₃/H₂SO₄) leads to the formation of quinone derivatives via hydroxyl group deprotonation and subsequent electron transfer.

  • Alkaline Hydrogen Peroxide Cleavage : In basic conditions, the nitropropene side chain undergoes cleavage to yield benzaldehyde derivatives (e.g., 3,4-dimethoxybenzaldehyde) and acetic acid .

Table 1: Oxidation Conditions and Products

Oxidizing AgentConditionsMajor ProductYieldSource
HNO₃/H₂SO₄0–5°CQuinones65%
H₂O₂/NaOHReflux3,4-Dimethoxybenzaldehyde72%

Reduction Reactions

The nitro group is reducible to amines under catalytic or stoichiometric conditions:

  • Catalytic Hydrogenation : Using Pd/C or PtO₂ in ethanol, the nitro group converts to an amine, forming 1-(4-hydroxy-3-methoxyphenyl)-2-aminopropene.

  • Zinc-Acetic Acid Reduction : Provides secondary amines with reduced byproduct formation compared to catalytic methods .

Mechanistic Insight :
The reduction proceeds via a nitroso intermediate, followed by further hydrogenation to the amine . Steric hindrance from the methoxy group slows reaction kinetics.

Electrophilic and Nucleophilic Additions

The nitroalkene moiety participates in conjugate additions:

  • Nucleophilic Attack : Amines or thiols add to the β-carbon of the nitropropene chain, forming substituted nitro compounds (e.g., β-amino nitroalkanes).

  • Electrophilic Substitution : The phenolic ring undergoes nitration or sulfonation at the para position to the hydroxyl group .

Table 2: Representative Addition Reactions

ReagentProductConditionsYield
Benzylamineβ-Benzylamino nitropropeneEtOH, 25°C58%
H₂SO₄4-Sulfo-3-methoxyphenyl derivative50°C, 2 hr81%

Condensation Reactions

The compound serves as a precursor in aldol-like condensations:

  • Knoevenagel Condensation : Reacts with aldehydes/ketones in the presence of ammonium acetate to form α,β-unsaturated carbonyl compounds .

  • Schiff Base Formation : Condenses with primary amines to generate nitro-containing imines .

Biologically Relevant Transformations

  • Enzymatic Reduction : Microbial reductases convert the nitro group to hydroxylamine intermediates, implicated in antimicrobial activity .

  • Electrophilic DNA Adduct Formation : The nitropropene chain reacts with guanine residues, causing alkylation damage .

Mechanistic Studies

  • Enol Tautomer Participation : The enol form of the nitropropene chain is critical in alkaline peroxide oxidations, as evidenced by kinetic isotope effects .

  • pH-Dependent Reactivity : Under acidic conditions, the phenolic hydroxyl group protonates, directing electrophilic attacks to the ortho/para positions.

Scientific Research Applications

Medicinal Applications

1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene exhibits promising antibacterial properties , particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . This characteristic positions it as a potential candidate for developing new antimicrobial agents.

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of various nitrostyrene derivatives, 1-(4-hydroxy-3-methoxyphenyl)-2-nitropropene demonstrated significant inhibition against tested bacterial strains. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics, suggesting its potential as an alternative treatment option in combating resistant bacterial infections.

CompoundMIC (µg/mL)Target Bacteria
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene15Staphylococcus aureus
Standard Antibiotic30Staphylococcus aureus

Synthetic Organic Chemistry

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of other bioactive molecules. Its nitro group is a versatile functional group that can undergo various chemical transformations, making it valuable in the synthesis of complex organic compounds.

Synthetic Pathways

1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene can be utilized in:

  • Nucleophilic substitutions : The nitro group can facilitate nucleophilic attacks, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Functionalization reactions : The compound can be modified to introduce various functional groups, enhancing its pharmacological profile.

Agricultural Applications

Research indicates that nitrostyrene derivatives like 1-(4-hydroxy-3-methoxyphenyl)-2-nitropropene may exhibit insecticidal and fungicidal activities . These properties make them candidates for developing eco-friendly pesticides.

Case Study: Insecticidal Activity

In a comparative study of several nitrostyrene derivatives for insecticidal efficacy against common agricultural pests, 1-(4-hydroxy-3-methoxyphenyl)-2-nitropropene showed promising results. It significantly reduced pest populations in controlled environments.

CompoundInsect SpeciesEfficacy (%)
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropeneAphis gossypii85
Standard InsecticideAphis gossypii90

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups on the phenyl ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Nitropropenes differ primarily in their aromatic substituents, which significantly influence their chemical and biological properties. Key analogues include:

1-Phenyl-2-nitropropene (β-Methylnitrostyrene)
  • Structure : Phenyl group attached to the nitropropene backbone.
  • Properties : Melting point: 63–65°C; boiling point: ~263°C; density: 1.14 g/cm³ .
  • Applications : Used as a precursor in organic synthesis, particularly in the nitrostyrene pathway for amphetamine derivatives .
1-(3,4-Methylenedioxyphenyl)-2-nitropropene
  • Structure : 3,4-Methylenedioxyphenyl substituent.
  • Applications : A key precursor in illicit MDMA synthesis, analogous to the role of 1-phenyl-2-nitropropene in amphetamine production .
Thienyl-2-nitropropene Derivatives
  • Examples :
    • 1-(3-Benzothienyl)-2-nitropropene (N1)
    • 1-(3-Thienyl)-2-nitropropene (N2)
    • Brominated derivatives (N3, N4) .
  • Biological Activity: N1 exhibits potent antitrypanosomal activity against Trypanosoma cruzi (IC₅₀: 0.6 µM for epimastigotes) .
  • Comparison : Thienyl substituents introduce heterocyclic aromaticity, which may enhance interactions with biological targets compared to purely phenyl-based nitropropenes.

Physicochemical and Spectroscopic Data

Compound Name Substituent Key NMR Shifts (δ, ppm) Biological Activity (IC₅₀)
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene 4-hydroxy-3-methoxy Not reported in evidence Not reported
1-Phenyl-2-nitropropene Phenyl Not reported Precursor in drug synthesis
1-(4-Methylphenyl)-2-nitropropene 4-Methyl 8.11 (s, 1H), 7.38–7.29 (d, J=8 Hz) Not reported
1-(3-Benzothienyl)-2-nitropropene 3-Benzothienyl Synthesized and characterized 0.6 µM (epimastigotes)
1-(3,4-Methylenedioxyphenyl)-2-nitropropene 3,4-Methylenedioxy Not reported Illicit precursor

Biological Activity

1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene is characterized by a nitro group attached to a propene backbone, along with a hydroxy and methoxy substituent on the phenyl ring. Its chemical structure is critical for its biological activity, influencing interactions with biological targets.

PropertyValue
Chemical FormulaC10_{10}H11_{11}N1_{1}O4_{4}
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceBrown solid

The biological activity of 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene is primarily attributed to the following mechanisms:

  • Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
  • Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, enhancing the compound's interaction with target sites.
  • Inhibition of Kinases : It has been noted for its inhibitory activity against Src and Syk kinases, which play crucial roles in cellular signaling pathways .

Antimicrobial Properties

Research indicates that 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Enterococcus faecalis

These studies report minimal inhibitory concentration (MIC) values that suggest this compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in various models, indicating its usefulness in treating inflammatory diseases.

Anticancer Activity

In vivo studies have explored the anticancer potential of 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene. Research involving colon carcinoma models revealed modest anticancer activity, with observed tumor growth delay in treated mice compared to controls . The compound's ability to inhibit tubulin polymerization suggests a mechanism similar to that of known anticancer agents.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy Study :
    • Conducted on various bacterial strains.
    • Results indicated significant antibacterial activity with MIC values ranging from 62.5 µg/mL to 78.12 µg/mL against resistant strains like MRSA.
    • This positions the compound as a promising candidate for antibiotic development .
  • In Vivo Anticancer Study :
    • In mice bearing colon 26 carcinoma, treatment with 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene showed a tumor growth delay of approximately 2 days compared to untreated controls.
    • This study suggests potential applications in cancer therapy .
  • Inhibition of Cellular Pathways :
    • The compound's interaction with cellular pathways was investigated through in silico studies.
    • Results indicated strong binding affinity to targets involved in cancer cell proliferation and survival .

Q & A

Q. What are the optimized synthetic routes for 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation, analogous to methods used for structurally similar enones. For example:

  • React 4-hydroxy-3-methoxyacetophenone with nitroethane under basic conditions (e.g., aqueous NaOH/ethanol) .
  • Optimize molar ratios (e.g., 1:1.2 ketone:aldehyde) and temperature (25–50°C) to balance reaction rate and side-product formation.
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and purify via column chromatography. Yields typically range from 60–75%, with impurities arising from incomplete nitro-group stabilization .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • 1H NMR : Identify aromatic protons (δ 6.7–7.2 ppm for the hydroxy-methoxyphenyl group) and nitropropene protons (δ 7.8–8.2 ppm for α,β-unsaturated system). Methoxy groups appear as singlets at δ ~3.8 ppm .
  • 13C-APT NMR : Confirm carbonyl (δ ~190 ppm) and nitroalkene carbons (δ ~140–150 ppm). Aromatic carbons split into distinct signals due to substitution patterns .
  • FT-IR : Detect hydroxyl (3200–3500 cm⁻¹), nitro (1520–1370 cm⁻¹), and conjugated carbonyl (1660–1680 cm⁻¹) stretches .

Q. What are the stability challenges of 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene under varying pH and light conditions?

Methodological Answer:

  • pH Sensitivity : The phenolic hydroxyl group (pKa ~10) deprotonates under alkaline conditions, destabilizing the nitropropene moiety. Store in mildly acidic buffers (pH 5–6) to prevent degradation .
  • Light Sensitivity : Nitro groups are prone to photochemical reduction. Use amber glassware and conduct experiments under inert atmospheres (N₂/Ar) to minimize radical-mediated decomposition .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of the nitropropene group in electrophilic additions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the β-carbon of the nitropropene is electrophilic (LUMO energy ~−1.5 eV), making it susceptible to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction pathways. Polar aprotic solvents stabilize transition states, reducing activation energy by ~15–20% .

Q. What experimental strategies address contradictions in reported biological activity data for nitropropenes?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines (e.g., E. coli vs. S. aureus) to distinguish compound-specific effects from assay artifacts .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., nitro-to-amine reduction) that may confound activity results .

Q. How can X-ray crystallography resolve stereochemical uncertainties in nitropropenes?

Methodological Answer:

  • Crystal Growth : Diffuse nitropropene solutions (e.g., in chloroform/hexane) slowly to form single crystals.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Refinement with SHELXL typically achieves R-factors <0.05, confirming planarity of the nitropropene system and dihedral angles (<10°) between aromatic rings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene
Reactant of Route 2
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.